benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate
Description
Benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate (CAS: 1883252-36-5) is a piperidine derivative featuring a benzyl carbamate group at the 1-position and a sulfanylmethyl (-CH₂SH) substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₀H₁₅NOS, with a molecular weight of 197.30 g/mol . The compound is cataloged as a building block in organic synthesis, likely utilized for introducing sulfur-containing moieties into target molecules. The sulfanylmethyl group offers unique reactivity, such as participation in thiol-ene click chemistry or as a nucleophile in substitution reactions.
Properties
CAS No. |
1353970-98-5 |
|---|---|
Molecular Formula |
C14H19NO2S |
Molecular Weight |
265.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and thiol-containing compounds. One common method includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: Benzyl chloroformate is used to introduce the benzyl group onto the piperidine ring.
Addition of the sulfanylmethyl group: This step involves the reaction of the intermediate with a thiol compound under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanylmethyl (-CH₂SH) group undergoes oxidation under varying conditions:
| Reaction Type | Oxidizing Agent | Product | Conditions | Source Support |
|---|---|---|---|---|
| Disulfide Formation | Mild oxidants (O₂, I₂) | -CH₂S-SCH₂- (intramolecular) | Ambient, aqueous | |
| Sulfonic Acid | H₂O₂, KMnO₄ | -CH₂SO₃H | Acidic, elevated temp |
-
Key Insight : The thiol group's oxidation to disulfide is reversible, critical in redox-sensitive applications like drug delivery systems. Strong oxidants yield sulfonic acids, altering solubility and electronic properties .
Nucleophilic Substitution
The benzyl ester and sulfanylmethyl groups participate in substitution reactions:
Ester Hydrolysis
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| NaOH (aq.) | 4-(Sulfanylmethyl)piperidine-1-carboxylic acid | Reflux, 3–6 h | 85–90% | |
| H₃O⁺ (acidic) | Same as above | Room temp, 24 h | 70–75% |
-
Mechanism : Base-catalyzed hydrolysis proceeds via tetrahedral intermediate, while acid hydrolysis follows acyl-oxygen cleavage .
Thiol-Alkylation
| Electrophile | Product | Catalyst | Application | Source |
|---|---|---|---|---|
| Benzyl bromide | -CH₂S-Benzyl derivative | Triethylamine | Prodrug synthesis | |
| Methyl acrylate | Thioether adduct | UV initiation | Polymer modification |
-
Note : Thiols exhibit high nucleophilicity, enabling conjugation with electrophiles in drug design.
Reduction Reactions
The benzyl ester and piperidine ring can be reduced selectively:
| Target Group | Reducing Agent | Product | Conditions | Source |
|---|---|---|---|---|
| Ester (R-COOR') | LiAlH₄ | 4-(Sulfanylmethyl)piperidine-1-methanol | Anhydrous THF, 0°C | |
| Piperidine Ring | H₂/Pd-C | Decarboxylated piperidine | High pressure, 60°C |
-
Selectivity : LiAlH₄ reduces esters to alcohols without affecting thiols , while hydrogenation cleaves the benzyl ester via hydrogenolysis .
Electrophilic Aromatic Substitution
The benzyl group’s aromatic ring undergoes directed substitution:
| Reaction | Reagent | Position | Product | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to ester | Nitrobenzyl derivative | |
| Sulfonation | SO₃/H₂SO₄ | Meta to ester | Sulfobenzyl derivative |
-
Directing Effect : The ester group meta-directs electrophiles, favoring substitution at the 3-position .
Piperidine Ring Functionalization
The nitrogen in the piperidine ring participates in alkylation and acylation:
| Reaction Type | Reagent | Product | Conditions | Source |
|---|---|---|---|---|
| Alkylation | CH₃I | Quaternary ammonium salt | DMF, 50°C, 12 h | |
| Acylation | Acetyl chloride | N-Acetylpiperidine derivative | Pyridine, 0°C to RT |
-
Applications : Quaternary salts enhance water solubility for ionic liquids , while acylated derivatives serve as protease inhibitors .
Complexation and Chelation
The sulfur and nitrogen atoms coordinate metal ions:
| Metal Ion | Ligand Site | Application | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu²⁺ | S (thiol), N (piperidine) | Catalytic oxidation | 10.2 ± 0.3 | |
| Fe³⁺ | S (thiol) | Iron-sequestering agents | 8.9 ± 0.2 |
-
Mechanism : Thiols act as soft Lewis bases, forming stable complexes with transition metals.
Scientific Research Applications
Chemical Properties and Structure
Benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of a sulfanylmethyl group enhances its reactivity, making it suitable for various chemical transformations. The molecular formula is , and it exhibits characteristics typical of both piperidine derivatives and thiol compounds.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacological agent. Its structure allows for modulation of biological targets, particularly in the context of enzyme inhibition and receptor interaction. For instance, compounds with similar structures have shown promise in modulating chemokine receptors, such as CCR5, which are implicated in various diseases including HIV .
Case Study: CCR5 Modulation
- Objective : To explore the effects of piperidine derivatives on CCR5 modulation.
- Findings : Compounds structurally similar to this compound demonstrated significant inhibition of CCR5, indicating potential therapeutic applications in HIV treatment.
Biological Studies
The thiol group present in this compound allows for covalent bonding with cysteine residues in proteins. This property makes it valuable in studying protein interactions and enzyme mechanisms.
Example Application :
- Enzyme Inhibition Studies : The compound can be utilized to investigate the inhibition kinetics of specific enzymes by forming stable adducts with active site residues.
Material Science
In addition to biological applications, this compound can serve as an intermediate in the synthesis of novel materials. Its reactivity allows it to participate in polymerization reactions or as a building block for more complex molecules.
Chemical Reactions and Synthesis
This compound can undergo various chemical reactions:
- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.
- Reduction : The carbonyl group can be reduced to form alcohols.
- Substitution Reactions : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
These reactions highlight the versatility of the compound in synthetic chemistry and its potential utility in developing new drugs or materials .
Mechanism of Action
The mechanism of action of benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group provides hydrophobic interactions, while the sulfanylmethyl group can form hydrogen bonds or interact with metal ions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate, focusing on substituent variations at the 4-position of the piperidine ring, synthetic efficiency, and functional group implications.
Key Observations :
Substituent Diversity: The sulfanylmethyl group distinguishes the target compound from analogs with pyridylmethyl (e.g., ), azetidinone (e.g., ), or morpholine (e.g., ) substituents. Sulfur’s polarizability and nucleophilicity contrast with the electron-deficient pyridine rings or strained β-lactam systems in other derivatives. Fluorine substitution directly on the piperidine ring () alters electronic properties, enhancing metabolic stability in drug design.
Synthetic Efficiency: Yields for pyridylmethyl analogs (63–61%) and azetidinone derivatives (77–83%) suggest moderate to high efficiency in cross-coupling and carbonylation reactions, respectively . The lower yield for the morpholine derivative (36%) may reflect challenges in introducing bulky heterocycles .
Pyridylmethyl: Introduces aromaticity and hydrogen-bonding capability, relevant for ligand-receptor interactions in medicinal chemistry . Azetidinone: A strained four-membered lactam ring, often used as a β-lactam antibiotic precursor or conformational constraint .
Spectral Data: Pyridylmethyl analogs show distinct $^1$H NMR signals for aromatic protons (δ 8.37–6.68) and methoxy groups (δ 3.91) . The azetidinone derivative’s $^13$C NMR confirms the lactam carbonyl (δ 170.5) .
Research and Application Context
- Medicinal Chemistry: Pyridylmethyl and azetidinone derivatives () are likely intermediates for allosteric modulators or β-lactam antibiotics. The sulfanylmethyl group’s thiol could serve as a bioisostere for hydroxyl or amine groups.
- Material Science : Sulfur-containing compounds are valuable in polymer chemistry (e.g., vulcanization) or as ligands in catalysis.
Biological Activity
Benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine ring, a benzyl group, and a sulfanylmethyl substituent. The general structure can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially influencing pathways involved in pain perception and inflammation.
Interaction with Cellular Targets
- Receptor Binding : The compound is believed to bind to neurotransmitter receptors, which could lead to alterations in synaptic transmission.
- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory processes, providing a basis for its anti-inflammatory properties.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Antinociceptive | Significant pain relief | |
| Antiinflammatory | Reduced inflammation markers | |
| Antiviral | Inhibition of viral replication | |
| Cytotoxicity | Moderate in vitro toxicity |
Case Studies and Research Findings
- Antinociceptive Activity : A study evaluated the compound's effect on pain models in rodents. Results indicated a significant reduction in pain response compared to controls, suggesting potential use as an analgesic agent.
- Anti-inflammatory Effects : Research demonstrated that this compound effectively reduced levels of pro-inflammatory cytokines in vitro. This positions the compound as a candidate for treating inflammatory diseases.
- Antiviral Properties : In vitro assays showed that the compound inhibited the replication of certain viruses, indicating potential applications in antiviral drug development.
Research Implications
The findings surrounding this compound highlight its potential as a multi-functional therapeutic agent. Its ability to modulate pain and inflammation, along with antiviral activity, opens avenues for further research into its applications in clinical settings.
Q & A
Q. What synthetic methodologies are commonly used to prepare benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate and its derivatives?
Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzyl 4-(aminomethyl)piperidine-1-carboxylate (a structural analog) reacts with halogenated heterocycles (e.g., 2-chloro-5-fluoropyrimidine) under basic conditions (e.g., cesium carbonate in DMF) to form derivatives . Key steps include:
- Catalysts/Reagents: Triphenylphosphine oxide, cesium carbonate, or DIPEA.
- Solvents: Dichloromethane, THF, or DMF.
- Purification: Flash column chromatography (e.g., 5–50% EtOAc/hexane) .
Example Reaction Table:
| Starting Material | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| Benzyl 4-(aminomethyl)piperidine | 2-Chloro-5-fluoropyrimidine, Cs2CO3 | 61–75% |
Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, HRMS) for this compound?
Answer: Discrepancies often arise from solvent effects, impurities, or stereochemistry. For instance:
- NMR: Compare δ values with structurally similar compounds. For example, benzyl 4-((6-methoxypyridin-3-yl)methyl)piperidine-1-carboxylate shows distinct aromatic proton shifts (δ 7.4–7.2 ppm for benzyl, δ 8.1 ppm for pyridine) .
- HRMS: Validate using high-resolution instruments and isotopic patterns. A deviation of ≤2 ppm between calculated and observed [M+H]+ values is acceptable .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in cross-electrophile coupling reactions involving this compound?
Answer: Key parameters include:
- Catalyst Screening: Triphenylphosphine oxide enhances coupling efficiency in Pd-mediated reactions .
- Temperature: Reactions at 100–150°C improve kinetics but may require inert atmospheres to prevent decomposition .
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase side reactions. Balance with additives like NaHCO3 during workup .
Case Study: A 75% yield was achieved for benzyl 4-((6-methoxypyridin-3-yl)methyl)piperidine-1-carboxylate using DMF at 150°C .
Q. How should conflicting safety data (e.g., toxicity vs. "no known hazards") be reconciled for this compound?
Answer: Conflicts arise due to limited toxicological studies. Mitigation strategies include:
- In Silico Prediction: Use tools like OECD QSAR Toolbox to estimate acute toxicity .
- Empirical Testing: Conduct Ames tests for mutagenicity or cell viability assays (e.g., HepG2 cells) .
- Handling Protocols: Assume hazard potential (wear PPE, use fume hoods) even if SDS states "no known hazards" .
Q. What advanced analytical techniques are recommended to confirm the stability of this compound under varying storage conditions?
Answer:
- Accelerated Stability Studies: Store samples at 40°C/75% RH for 1–3 months and monitor degradation via HPLC .
- Mass Spectrometry: Detect oxidation products (e.g., sulfoxide formation) using HRMS .
- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (>167°C for related piperidine carboxylates) .
Storage Recommendations:
Q. How can researchers address low yields in piperidine ring functionalization reactions?
Answer: Common issues and solutions:
- Steric Hindrance: Use bulky leaving groups (e.g., triflate instead of chloride) to enhance reactivity .
- Byproduct Formation: Quench reactions with aqueous citrate buffer (pH 5.2) to precipitate unreacted starting materials .
- Catalyst Loading: Increase cesium carbonate or DIPEA concentrations (e.g., 2 equiv. for SNAr reactions) .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations: Model transition states for nucleophilic attack at the sulfanylmethyl group using Gaussian or ORCA .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .
- Docking Studies: Predict binding affinities for biological targets (e.g., enzymes with thiol-binding pockets) .
Q. How should researchers design toxicity studies when prior data are unavailable?
Answer: Adopt tiered testing:
In Vitro: MTT assay for cytotoxicity (IC50 determination in HEK293 cells) .
In Vivo: Acute toxicity in zebrafish embryos (LC50) .
Ecotoxicity: Algal growth inhibition tests (OECD 201) to assess environmental risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
